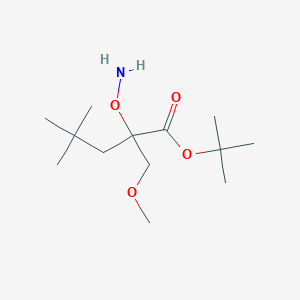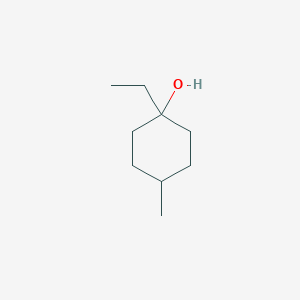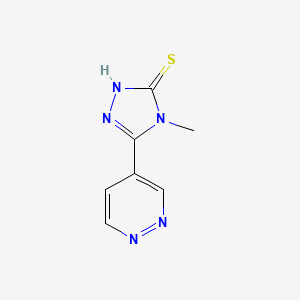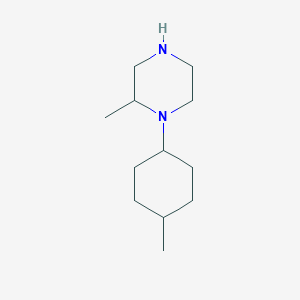![molecular formula C8H11NO B13179376 4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13179376.png)
4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethyl-1-oxaspiro[23]hexane-2-carbonitrile is a chemical compound with the molecular formula C₈H₁₁NO It is characterized by a spirocyclic structure, which includes an oxirane ring fused to a cyclobutane ring, with a nitrile group attached to the cyclobutane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile typically involves the reaction of 3-methylenecyclobutane-1-carbonitrile with an appropriate oxidizing agent to form the spirocyclic oxirane structure. One common method involves the use of N-bromosuccinimide (NBS) in aqueous dioxane, followed by dehydrobromination to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include N-bromosuccinimide (NBS) and other halogenating agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxirane derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrile derivatives.
Aplicaciones Científicas De Investigación
4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins
Mecanismo De Acción
The mechanism of action of 4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile involves its interaction with molecular targets through its nitrile and oxirane functional groups. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions, while the oxirane ring can undergo ring-opening reactions, leading to the formation of various derivatives. These interactions can modulate biological pathways and enzyme activities, making the compound useful in biochemical studies .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Oxaspiro[2.3]hexane-5-carbonitrile
- Methyl 1-Oxaspiro[2.3]hexane-5-carboxylate
Uniqueness
4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile is unique due to its specific substitution pattern, which includes two methyl groups on the spirocyclic structure. This substitution can influence the compound’s reactivity and interaction with other molecules, distinguishing it from other similar spirocyclic compounds .
Propiedades
Fórmula molecular |
C8H11NO |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile |
InChI |
InChI=1S/C8H11NO/c1-5-3-8(6(5)2)7(4-9)10-8/h5-7H,3H2,1-2H3 |
Clave InChI |
XEZNLSZBCIPBTI-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2(C1C)C(O2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13179293.png)
![Methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate](/img/structure/B13179299.png)


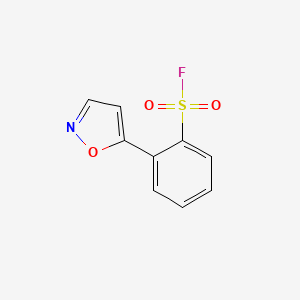
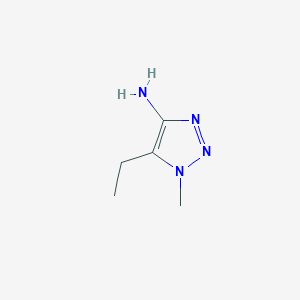
![1-[(Benzyloxy)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13179342.png)
